molecular formula C16H25N3OS B10838050 (R)-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane

(R)-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane

Cat. No.: B10838050
M. Wt: 307.5 g/mol
InChI Key: CBUABSHDAKLYKZ-KZUDCZAMSA-N
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Description

®-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a pyrazine ring and a hexylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazine Ring: Starting from appropriate precursors, the pyrazine ring can be synthesized through cyclization reactions.

    Introduction of the Hexylsulfanyl Group: This step involves the substitution of a hydrogen atom on the pyrazine ring with a hexylsulfanyl group, often using thiol reagents under specific conditions.

    Formation of the Bicyclic Structure: The final step involves the formation of the bicyclic structure through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:

    Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents.

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing techniques like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazine ring or other functional groups, leading to various reduced forms.

    Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrazine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry: Investigated for potential pharmacological properties, such as antimicrobial or anticancer activities.

Medicine

    Drug Development: Potential candidate for the development of new therapeutic agents.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(3-Methylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane
  • ®-3-(3-Phenylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane

Uniqueness

  • Hexylsulfanyl Group : The presence of the hexylsulfanyl group may impart unique lipophilic properties, affecting the compound’s solubility and membrane permeability.
  • Bicyclic Structure : The bicyclic structure can influence the compound’s stability and reactivity compared to similar compounds with different ring systems.

Properties

Molecular Formula

C16H25N3OS

Molecular Weight

307.5 g/mol

IUPAC Name

(3R)-3-(3-hexylsulfanylpyrazin-2-yl)oxy-1-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C16H25N3OS/c1-2-3-4-5-10-21-16-15(17-7-8-18-16)20-14-12-19-9-6-13(14)11-19/h7-8,13-14H,2-6,9-12H2,1H3/t13?,14-/m0/s1

InChI Key

CBUABSHDAKLYKZ-KZUDCZAMSA-N

Isomeric SMILES

CCCCCCSC1=NC=CN=C1O[C@H]2CN3CCC2C3

Canonical SMILES

CCCCCCSC1=NC=CN=C1OC2CN3CCC2C3

Origin of Product

United States

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